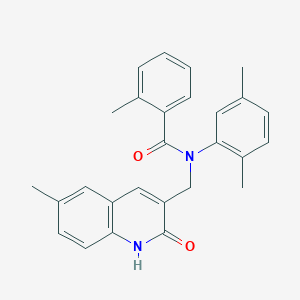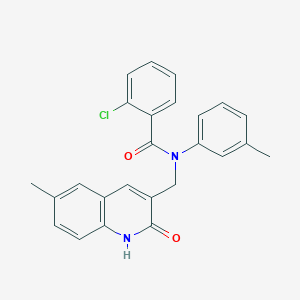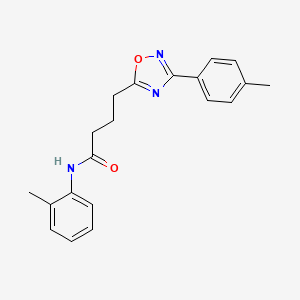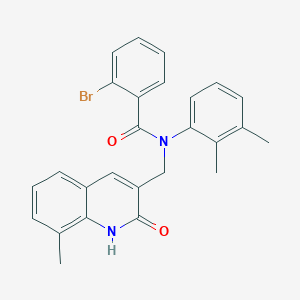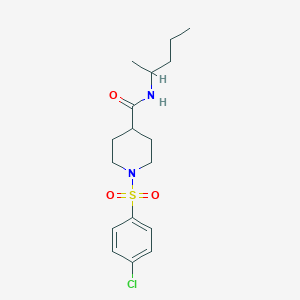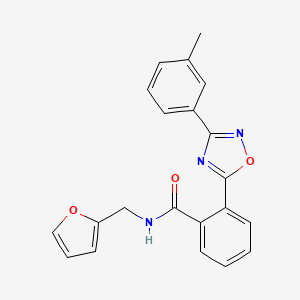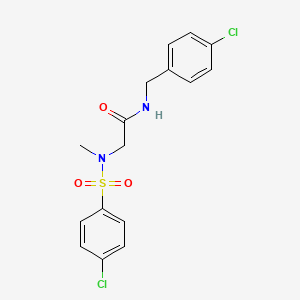
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as SBI-425 and is a selective inhibitor of sorting nexin 27 (SNX27).
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide involves the inhibition of SNX27. SNX27 is a protein that is involved in the regulation of the trafficking of various proteins, including neurotransmitter receptors. The inhibition of SNX27 by this compound leads to an increase in the surface expression of AMPA receptors, which enhances synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to enhance the surface expression of AMPA receptors, which leads to an increase in synaptic plasticity and learning and memory. The compound has also been shown to inhibit the internalization of AMPA receptors, which leads to an increase in the number of receptors on the cell surface.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide in lab experiments include its selectivity for SNX27 and its ability to enhance the surface expression of AMPA receptors. However, the limitations of using the compound include the need for careful dosing and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide. One future direction is the study of the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another future direction is the study of the compound's potential applications in the enhancement of learning and memory. Additionally, the development of more selective inhibitors of SNX27 could lead to the development of more effective treatments for various neurological disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is a multistep process that involves the reaction of various chemicals. The synthesis method has been described in detail in a research paper published by the National Institutes of Health (NIH) in 2017. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-3,4-dihydroisoquinoline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2-oxoethylamine hydrochloride to form the final product, this compound.
Applications De Recherche Scientifique
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. The compound has been found to be a selective inhibitor of SNX27, which is involved in the regulation of various physiological processes, including the trafficking of neurotransmitter receptors. The compound has been shown to enhance the surface expression of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-7-16(8-6-15)24(22,23)19-11-17(21)20-10-9-13-3-1-2-4-14(13)12-20/h1-8,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBUEMJCNFKPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
